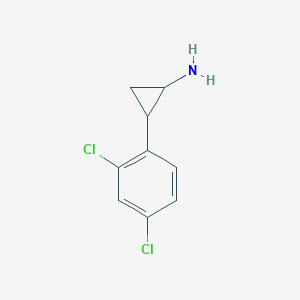

2-(2,4-Dichlorophenyl)cyclopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-5-1-2-6(8(11)3-5)7-4-9(7)12/h1-3,7,9H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMYMDZSOYJSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Dichlorophenyl Cyclopropan 1 Amine and Its Analogues

Established Synthetic Routes to the Cyclopropane (B1198618) Moiety

The construction of the cyclopropane ring is the cornerstone of synthesizing 2-(2,4-dichlorophenyl)cyclopropan-1-amine. Various classical and modern organic reactions are employed to create this strained three-membered ring with the desired substitution pattern.

Cyclopropanation Reactions (e.g., [2+1] Cycloaddition, Simmons–Smith Reaction)

[2+1] cycloaddition reactions are a direct and powerful method for forming cyclopropane rings. This approach involves the reaction of an alkene with a carbene or carbenoid. For the synthesis of the 2-(2,4-dichlorophenyl)cyclopropane core, the logical starting material is 2,4-dichlorostyrene (B1605465).

One of the most well-known cyclopropanation methods is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. nih.gov This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The reaction of 2,4-dichlorostyrene with the Simmons-Smith reagent would yield 1-(2,4-dichlorophenyl)cyclopropane. Subsequent functionalization would be necessary to introduce the amine group at the desired position.

Another common [2+1] cycloaddition strategy involves the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. For instance, the reaction of 2,4-dichlorostyrene with ethyl diazoacetate (EDA), often catalyzed by copper or rhodium complexes, can produce ethyl 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylate. researchgate.netrsc.org This cyclopropane ester is a versatile intermediate that can be converted to the target amine.

Table 1: Examples of [2+1] Cycloaddition Reactions for Arylcyclopropane Synthesis

| Alkene | Carbene Source | Catalyst/Reagent | Product |

|---|---|---|---|

| Styrene (B11656) | CH₂I₂/Zn-Cu | None | Phenylcyclopropane |

| Styrene | Ethyl Diazoacetate | Cu(I) or Rh(II) complexes | Ethyl 2-phenylcyclopropane-1-carboxylate |

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of this compound synthesis, this strategy would typically involve a two-step sequence starting from a suitable cyclopropyl (B3062369) ketone or aldehyde.

A plausible route begins with the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with cyclopropanecarbonyl chloride to produce (2,4-dichlorophenyl)(cyclopropyl)methanone. This ketone can then undergo reductive amination. The process involves the initial formation of an imine or enamine by reacting the ketone with an amine source (like ammonia (B1221849) or an ammonia equivalent), followed by reduction of the C=N double bond to the desired amine. nih.gov

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reagent is crucial to avoid the reduction of the starting ketone before imine formation. Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly effective as they are more selective for the protonated imine over the ketone. masterorganicchemistry.com

Table 2: Common Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent |

|---|---|---|---|

| Ketone/Aldehyde | Ammonia, Ammonium (B1175870) Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol |

| Ketone/Aldehyde | Primary/Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF |

Ring-Closure Approaches (e.g., Michael-initiated Ring-Closure)

Intramolecular cyclization reactions provide another powerful avenue to the cyclopropane ring system. A particularly relevant strategy is the Michael-initiated ring-closure (MIRC) reaction. This process typically involves the conjugate addition of a nucleophile to an activated alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.

For the synthesis of a precursor to this compound, one could envision a reaction between a derivative of (2,4-dichlorophenyl)acetonitrile and an activated alkene bearing a leaving group. For example, the base-mediated reaction of (2,4-dichlorophenyl)acetonitrile with a compound like 2-bromoacrylonitrile (B1583452) would proceed via a Michael addition, followed by an intramolecular cyclization to form a 1-cyano-2-(2,4-dichlorophenyl)cyclopropanecarbonitrile derivative. The cyano groups can then be further manipulated to yield the desired amine.

Asymmetric Synthesis and Enantioselective Approaches

Many pharmaceutical applications require enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. Therefore, the development of asymmetric syntheses for this compound is of high importance.

Chiral Catalyst-Mediated Reactions (e.g., Rh(II) complexes)

The transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds can be rendered enantioselective by using a chiral catalyst. Dirhodium(II) tetracarboxylates are particularly effective catalysts for these transformations. Chiral rhodium(II) complexes, derived from chiral carboxylic acids or amides, can create a chiral environment around the metal center, influencing the facial selectivity of the carbene transfer to the alkene.

For the asymmetric synthesis of a precursor to this compound, the reaction of 2,4-dichlorostyrene with a diazoacetate could be catalyzed by a chiral Rh(II) complex, such as those derived from pyroglutamate (B8496135) or other chiral ligands. The choice of ligand on the rhodium catalyst is critical for achieving high enantioselectivity. These reactions can provide access to enantioenriched cyclopropane esters, which can then be converted to the target chiral amine.

Table 3: Examples of Chiral Rh(II) Catalysts for Asymmetric Cyclopropanation

| Catalyst Family | Chiral Ligand Example | Typical Substrates | Enantioselectivity |

|---|---|---|---|

| Rh(II) Carboxylates | N-Phthaloyl-amino acids | Styrenes, Dienes | Good to Excellent |

Chiral Auxiliary-Based Syntheses

An alternative and powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the alkene or the carbene precursor. For example, a chiral alcohol could be used to form an ester with an unsaturated acid. The resulting chiral enoate can then undergo a diastereoselective cyclopropanation, where the chiral auxiliary directs the approach of the carbene. Subsequent removal of the auxiliary would yield an enantiomerically enriched cyclopropane carboxylic acid, a precursor to the target amine.

Another approach involves the use of chiral N-sulfinyl imines. For instance, treatment of chiral N-sulfinyl α-chloro ketimines with a Grignard reagent can lead to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov The sulfinyl group acts as a potent chiral auxiliary, and its subsequent cleavage provides the free cyclopropylamine (B47189) in high enantiomeric purity. nih.gov This method offers a direct route to chiral cyclopropylamines.

Diastereoselective Synthesis

Diastereoselective synthesis is crucial for establishing the desired relative configuration of the substituents on the cyclopropane ring, typically yielding a mixture of cis and trans isomers. For 2-arylcyclopropan-1-amine structures, the trans isomer is often the thermodynamically more stable and desired product. The primary method for achieving this is through the catalytic cyclopropanation of an alkene with a diazo compound.

The reaction of a substituted styrene, such as 2,4-dichlorostyrene, with a suitable carbene precursor, like a diazoester or diazoacetonitrile, is a common route. This transformation is typically mediated by transition-metal catalysts, with rhodium and copper complexes being particularly prevalent. nih.govmdpi.com The choice of catalyst and the structure of the diazo compound are critical in determining the diastereoselectivity of the reaction. nih.gov For instance, rhodium-catalyzed reactions often show a high preference for the formation of the trans-cyclopropane product. nih.govacs.orgrsc.org Engineered enzymes, such as myoglobin (B1173299) variants and cytochrome P450, have also emerged as powerful biocatalysts capable of affording high diastereoselectivity and enantioselectivity in cyclopropanation reactions. researchgate.netnih.govrochester.eduutdallas.edu These biocatalytic systems can produce cyclopropanes with exceptional stereochemical purity, often favoring a single stereoisomer (e.g., >99% diastereomeric excess, de). rochester.edu

Key research findings indicate that dirhodium tetracarboxylate catalysts are highly effective for these transformations. rsc.org The reaction proceeds by generating a metal-carbene intermediate which then reacts with the alkene. The steric and electronic properties of the catalyst's ligands and the diazo compound's substituents guide the approach of the alkene, leading to a preferential formation of one diastereomer over the other. nih.govnih.gov For example, studies on the cyclopropanation of styrene with ethyl diazoacetate using various cobalt and rhodium catalysts demonstrate a strong bias for the trans isomer. nih.govresearchgate.net

| Catalyst System | Alkene Substrate | Diazo Reagent | Typical trans:cis Ratio | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Styrene | Ethyl Diazoacetate | >95:5 | nih.gov |

| Engineered Myoglobin (Mb(H64V,V68A)) | p-chlorostyrene | Diazoacetonitrile | >99:1 | rochester.edu |

| Co(II)-Salen Complex | p-fluorostyrene | Ethyl Diazoacetate | Predominantly cis (>90:10) | researchgate.net |

| Rh₂(S-PTTL)₄ | α-boryl styrenes | α-diazoarylacetates | Highly Diastereoselective | rsc.org |

Chiral Resolution Techniques

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to isolate the desired enantiomer. This is commonly achieved through chemical methods involving diastereomeric salt formation or by chromatographic separation.

Classical resolution is a widely used technique for separating enantiomeric amines. wikipedia.orgonyxipca.com This method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.orgtcichemicals.com The reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid (e.g., L-(+)-tartaric acid, dibenzoyltartaric acid) and mandelic acid (e.g., (R)-(-)-mandelic acid). onyxipca.comlibretexts.orgnih.govlibretexts.org The process involves dissolving the racemic this compound and the chosen chiral acid in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. After separating the crystals by filtration, the salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine. wikipedia.orglibretexts.org The success of this method is highly dependent on the choice of resolving agent and the crystallization solvent. wikipedia.org

| Chiral Resolving Agent | Principle of Separation | Typical Application | Reference |

|---|---|---|---|

| L-(+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities | Resolution of primary and secondary amines | libretexts.orgorgsyn.org |

| (R)-(-)-Mandelic Acid | Forms diastereomeric salts with differing solubilities | Resolution of primary amines and amino alcohols | nih.govlibretexts.orggoogle.com |

| (+)-Camphor-10-sulfonic acid | Forms diastereomeric salts with differing solubilities | Resolution of a wide range of basic compounds | wikipedia.orglibretexts.org |

| (-)-Dibenzoyl-L-tartaric acid | Forms diastereomeric salts with differing solubilities | Resolution of amines where tartaric acid is less effective | onyxipca.com |

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful alternative for separating enantiomers. nih.govmdpi.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. nih.govsigmaaldrich.com This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. sigmaaldrich.com

CSPs are available with a wide variety of chiral selectors, including polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), cyclodextrins, and proteins. nih.govhplc.eu For the separation of amines like this compound, polysaccharide-based columns are often effective. The separation is typically performed using a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol). nih.gov The precise conditions, including the specific CSP, mobile phase composition, and flow rate, must be optimized to achieve baseline separation of the enantiomers. nih.gov This technique is valuable for both analytical determination of enantiomeric purity and for preparative-scale separation to obtain enantiopure compounds. onyxipca.comnih.gov

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides the chiral environment for differential interaction | nih.govhplc.eu |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 80:20 v/v) with a basic additive (e.g., diethylamine) | Elutes the sample through the column; the additive improves peak shape for amines | nih.gov |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation and affects resolution | nih.gov |

| Detection | UV at 254 nm or 280 nm | Monitors the eluting compounds based on UV absorbance | nih.gov |

Stereochemical Control in Synthesis

Achieving stereochemical control from the outset of a synthesis is often more efficient than resolving a racemic mixture. This involves using synthetic methods that directly produce the desired stereoisomer in high excess.

In catalytic cyclopropanation, the ratio of cis to trans diastereomers is highly dependent on several factors. The foremost is the nature of the catalyst. nih.gov For instance, certain cobalt(II)-salen complexes are known to favor the formation of cis-cyclopropanes, while many dirhodium(II) catalysts strongly favor the trans isomer. nih.govresearchgate.net The steric bulk and electronic properties of the ligands on the metal catalyst play a defining role in dictating the trajectory of the reacting species, thereby controlling the stereochemical outcome. nih.gov

The structure of the diazo compound is also influential. Diazo compounds with bulky ester groups tend to enhance the formation of the trans product to minimize steric repulsion in the transition state. Similarly, the substituents on the alkene substrate affect the selectivity. Electron-donating or withdrawing groups on the aryl ring of the styrene can modulate the electronic properties of the double bond and influence its interaction with the metal-carbene intermediate. rochester.edu Reaction conditions such as solvent and temperature can also have an impact, although the catalyst choice generally remains the dominant factor.

Controlling the absolute configuration (i.e., producing a specific enantiomer, (1R,2S) or (1S,2R)) is the goal of asymmetric synthesis. mdpi.comnih.govrsc.org This is achieved by introducing a source of chirality into the reaction. There are two primary strategies for this in cyclopropanation reactions:

Chiral Catalysts: This is the most common and elegant approach. A chiral catalyst, often a transition metal complex with chiral ligands, is used to catalyze the reaction. mdpi.comrsc.orgnih.gov The chiral environment created by the catalyst forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. Chiral dirhodium catalysts, such as Rh₂(S-PTTL)₄, have been shown to be highly effective in asymmetric cyclopropanation, yielding products with excellent enantiomeric excess (ee). acs.orgrsc.orgrsc.org Similarly, asymmetric phase-transfer catalysts have been developed for the cyclopropanation of certain substrates. bohrium.comnih.gov

Chiral Auxiliaries: In this method, a chiral molecule (the auxiliary) is temporarily attached to one of the reactants (either the alkene or the diazo compound). tcichemicals.com The auxiliary directs the stereochemical course of the cyclopropanation. After the reaction, the auxiliary is removed, leaving behind the enantiomerically enriched cyclopropane. While effective, this method requires additional synthetic steps for attaching and removing the auxiliary. tcichemicals.com

By carefully selecting the chiral catalyst or auxiliary, chemists can synthesize the desired enantiomer of this compound directly, often with high stereopurity, thus avoiding the need for subsequent chiral resolution. nih.govchemrxiv.org

Novel Synthetic Methodologies and Advancements

The construction of the strained cyclopropane ring, particularly with the specific stereochemistry and substitution pattern found in this compound, has been a subject of significant research. Modern synthetic chemistry has moved towards more efficient and selective methods, including metal-catalyzed cyclizations, photoredox-catalyzed approaches, and chemoenzymatic strategies.

Metal-Catalyzed Cyclization Reactions (e.g., Copper, Zinc, Palladium)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds, including those in cyclopropane rings. univasf.edu.brtaylorfrancis.com Catalysts based on copper, zinc, and palladium are particularly relevant in the synthesis of 2-arylcyclopropan-1-amines and their derivatives.

Copper-Catalyzed Cyclopropanation: Copper catalysts are widely used for the cyclopropanation of olefins with diazo compounds. mdpi.com These reactions proceed through a copper carbene intermediate. The choice of ligand on the copper catalyst is crucial for controlling the stereoselectivity of the reaction. For the synthesis of analogues of this compound, a copper-catalyzed reaction between a styrene derivative and a diazo compound can be a key step. nih.gov Recent advancements have focused on developing chiral ligands to achieve high enantioselectivity. sustech.edu.cn

Zinc-Catalyzed Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and reliable method for cyclopropanation, traditionally using a zinc-copper couple and diiodomethane. tcichemicals.comnih.govwikipedia.org Modern variations of this reaction utilize diethylzinc (B1219324) (Furukawa modification) or other organozinc reagents, which can offer improved reactivity and selectivity. acs.org The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of this compound, this method would involve the cyclopropanation of 2,4-dichlorostyrene. Catalytic versions of the Simmons-Smith reaction have also been developed to reduce the amount of zinc waste. acs.orgacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are versatile and have been employed in various C-C bond-forming reactions. While less common for direct cyclopropanation from alkenes, palladium catalysis is instrumental in the synthesis of precursors and analogues. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to synthesize the necessary substituted styrenes from aryl halides and ethylene. mdpi.com Furthermore, palladium-catalyzed C-H activation and arylation can be a powerful tool for modifying the dichlorophenyl ring or for the synthesis of more complex analogues. nih.govresearchgate.net Some modern methods even describe palladium-catalyzed coupling of amides with cyclopropanols to form γ-diketones, which could be further elaborated to the target amine. rsc.orgchemrxiv.org

| Metal Catalyst | Reaction Type | Key Features | Relevance to this compound Synthesis |

|---|---|---|---|

| Copper (Cu) | Cyclopropanation with diazo compounds | Forms a metal carbene intermediate; stereoselectivity is controlled by ligands. nih.govsustech.edu.cn | Synthesis of the cyclopropane ring from a substituted styrene. |

| Zinc (Zn) | Simmons-Smith Reaction | Stereospecific; uses organozinc carbenoids; catalytic versions are available. tcichemicals.comnih.govacs.org | Direct cyclopropanation of 2,4-dichlorostyrene. |

| Palladium (Pd) | Cross-coupling, C-H activation | Versatile for precursor synthesis and analogue development. mdpi.comnih.gov | Synthesis of substituted styrenes and modification of the aromatic ring. |

Photoredox-Catalyzed Approaches

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. researchgate.net This approach utilizes light-absorbing catalysts to initiate single-electron transfer processes, enabling the formation of radical intermediates under mild conditions. iciq.orgnih.gov For the synthesis of cyclopropanes, photoredox catalysis offers several advantages, including high functional group tolerance and the ability to use readily available starting materials. researchgate.net

The general mechanism involves the excitation of a photocatalyst by visible light, followed by an electron transfer event with a suitable substrate to generate a radical. This radical can then engage in a cyclopropanation reaction. Recent studies have demonstrated the use of photoredox catalysis for the cyclopropanation of alkenes with reagents like dihalomethanes or diazo compounds. nih.govresearchgate.net The mild reaction conditions are a significant advantage, as they are often compatible with a wider range of functional groups that might not be tolerated in traditional metal-catalyzed reactions. acs.org The application of this methodology to the synthesis of this compound would likely involve the reaction of 2,4-dichlorostyrene under photoredox conditions. Furthermore, photoredox catalysis can be used for the functionalization of aryl cyclopropanes through ring-opening oxo-amination, providing a pathway to β-amino ketone derivatives. nih.govdntb.gov.ua

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereoselective synthetic routes. rochester.edu For the synthesis of chiral molecules like this compound, enzymes can offer unparalleled enantioselectivity.

A key strategy in chemoenzymatic synthesis is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. nih.govmdpi.comresearchgate.net Lipases are commonly used enzymes for the resolution of racemic alcohols and amines through enantioselective acylation. nih.gov In the context of this compound, a racemic mixture of the amine could be resolved using a lipase (B570770) and an acyl donor.

Another approach involves the use of enzymes for the key bond-forming reactions. For instance, engineered enzymes, such as variants of cytochrome P450 or myoglobin, have been shown to catalyze cyclopropanation reactions with high stereocontrol. rochester.edu While direct enzymatic synthesis of the target compound may still be in development, the synthesis of chiral cyclopropyl ketone precursors via enzymatic cyclopropanation is a viable strategy. These ketones can then be chemically converted to the corresponding amines.

Derivatization and Analog Synthesis for Research Exploration

The synthesis of derivatives and analogues of this compound is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in various research contexts. This involves the modification of the existing functional groups or the synthesis of new compounds with different substituents.

Modification of the Amine Functionality

The primary amine group in this compound is a key site for derivatization. Common modifications include acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with sulfonyl chlorides to form sulfonamides.

Amide formation is a particularly common and straightforward derivatization. masterorganicchemistry.comtifr.res.in This can be achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. libretexts.orgorganic-chemistry.org The choice of the acylating agent allows for the introduction of a wide variety of substituents, thereby modulating the properties of the molecule. The use of derivatizing reagents can also be employed to enhance detectability in analytical methods like HPLC. rsc.orgnih.govscispace.comthermofisher.comsdiarticle4.com

| Reaction Type | Reagent | Product | Purpose of Derivatization |

|---|---|---|---|

| Acylation | Acyl chloride, Acid anhydride, Carboxylic acid + coupling agent libretexts.orgorganic-chemistry.org | Amide | Introduce diverse substituents, modify properties. |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine | Alter basicity and steric bulk. |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Introduce a sulfonamide group, often for biological activity studies. |

Substituent Variation on the Dichlorophenyl Ring

Altering the substitution pattern on the 2,4-dichlorophenyl ring is another important strategy for creating analogues. This can be achieved either by starting with a different substituted styrene in the cyclopropanation step or by performing reactions on the dichlorophenyl ring of the final product or an intermediate.

The synthesis of analogues with different substituents on the phenyl ring allows for the investigation of electronic and steric effects on the molecule's properties. For example, replacing the chloro substituents with other halogens, alkyl groups, or alkoxy groups can be explored. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful methods for introducing a wide range of substituents onto an aromatic ring. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a boronic acid, amine, or other coupling partner. The synthesis of various rimonabant (B1662492) analogues with different substitutions on the phenyl ring demonstrates the feasibility of this approach for creating libraries of related compounds. researchgate.net

Cyclopropane Ring Modifications

The modification of the cyclopropane ring in analogues of this compound is a key strategy for exploring structure-activity relationships. These modifications are typically achieved not by altering the pre-formed cyclopropane ring, but by employing diverse cyclopropanation methodologies on appropriately substituted alkene precursors. This allows for the introduction of various substituents directly onto the three-membered ring, thereby fine-tuning the steric and electronic properties of the molecule. iris-biotech.de Key strategies include gem-dihalocyclopropanation, reactions involving metal carbenoids, and transition-metal-catalyzed carbene transfer from diazo compounds.

Gem-Dihalocyclopropanation

A direct method for introducing halogen atoms to the cyclopropane ring is through the reaction of an alkene with a haloform and a strong base, often under phase-transfer catalysis conditions. masterorganicchemistry.com This reaction proceeds via a dihalocarbene intermediate which adds to the double bond in a stereospecific manner. wikipedia.org For the synthesis of analogues of this compound, this would involve the reaction of 2,4-dichlorostyrene with a reagent such as bromoform (B151600) (CHBr₃) or chloroform (B151607) (CHCl₃) in the presence of a base like potassium tert-butoxide. masterorganicchemistry.com This approach yields 1,1-dihalo-2-(2,4-dichlorophenyl)cyclopropane derivatives, which can be further elaborated.

Table 1: Illustrative Gem-Dihalocyclopropanation Reactions for Analogue Synthesis

| Alkene Precursor | Reagents | Modified Cyclopropane Product | Reaction Principle |

|---|---|---|---|

| 2,4-Dichlorostyrene | CHBr₃, KOt-Bu | 1,1-Dibromo-2-(2,4-dichlorophenyl)cyclopropane | Addition of Dibromocarbene |

| 2,4-Dichlorostyrene | CHCl₃, NaOH (PTC) | 1,1-Dichloro-2-(2,4-dichlorophenyl)cyclopropane | Addition of Dichlorocarbene |

Simmons-Smith and Related Reactions

The Simmons-Smith reaction is a widely utilized method for converting alkenes into cyclopropanes stereospecifically. nih.gov The classical reaction uses a zinc-copper couple and diiodomethane to generate an organozinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI), which adds a methylene (B1212753) (CH₂) group to an alkene. wikipedia.orgnih.gov Modifications of this reaction can be used to introduce alkyl substituents onto the cyclopropane ring. By using substituted gem-diiodoalkanes, it is possible to generate more complex zinc carbenoids. For example, using 1,1-diiodoethane (B1619546) with diethylzinc (Furukawa's modification) can lead to the formation of a methyl-substituted cyclopropane ring. nih.gov

Table 2: Application of Simmons-Smith Type Reactions for Ring Modification

| Alkene Precursor | Carbenoid Reagent | Modified Cyclopropane Product | Key Feature |

|---|---|---|---|

| 2,4-Dichlorostyrene | CH₂I₂ / Zn-Cu | 2-(2,4-Dichlorophenyl)cyclopropane | Unsubstituted Ring Formation |

| 2,4-Dichlorostyrene | CH₃CHI₂ / Et₂Zn | 1-Methyl-2-(2,4-dichlorophenyl)cyclopropane | Methyl Group Introduction |

Metal-Catalyzed Reactions of Diazo Compounds

One of the most versatile methods for creating functionalized cyclopropane rings involves the transition-metal-catalyzed decomposition of diazo compounds. ethz.ch Catalysts based on rhodium, copper, and palladium are effective in generating metal carbene intermediates from diazo reagents like ethyl diazoacetate. ethz.chorganic-chemistry.org These intermediates react with alkenes to form cyclopropanes bearing functional groups such as esters, ketones, or nitriles. nih.gov This methodology is particularly powerful as the use of chiral catalysts, such as dirhodium tetracarboxylates, can achieve high levels of enantioselectivity and diastereoselectivity, which is critical in medicinal chemistry. organic-chemistry.org The resulting functional groups on the cyclopropane ring can then serve as handles for further chemical transformations.

Table 3: Functionalization of the Cyclopropane Ring via Catalytic Carbene Transfer

| Alkene Precursor | Diazo Reagent | Catalyst | Modified Cyclopropane Product |

|---|---|---|---|

| 2,4-Dichlorostyrene | Ethyl Diazoacetate (N₂CHCO₂Et) | Rh₂(OAc)₄ | Ethyl 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylate |

| 2,4-Dichlorostyrene | 2-Diazo-1-phenylethan-1-one | Cu(acac)₂ | (2-(2,4-Dichlorophenyl)cyclopropyl)(phenyl)methanone |

These synthetic strategies demonstrate the broad scope for creating diverse analogues of this compound with targeted modifications to the cyclopropane moiety. By selecting the appropriate alkene precursor and cyclopropanation method, researchers can systematically introduce a variety of substituents to probe the structural requirements for biological activity.

Molecular Structure, Conformation, and Stereochemistry in Research Context

Theoretical Conformational Analysis

The conformational landscape of 2-(2,4-dichlorophenyl)cyclopropan-1-amine is defined by the rotational possibilities of the 2,4-dichlorophenyl and amine groups relative to the rigid cyclopropane (B1198618) ring. The cyclopropane ring itself has a fixed, strained triangular geometry. The primary determinants of conformational preference are the torsional angles around the single bonds connecting the phenyl and amino groups to the cyclopropane ring.

Theoretical conformational analysis, often performed using computational chemistry methods like molecular mechanics or quantum mechanics, seeks to identify the lowest energy conformations, which are the most likely spatial arrangements of the atoms. For this compound, the key dihedral angles to consider are:

C2(ring)-C1(ring)-C(aryl)-C(aryl) : This describes the rotation of the 2,4-dichlorophenyl group.

N-C1(ring)-C2(ring)-C(aryl) : This describes the relative orientation of the amine group and the phenyl ring.

The interactions between the substituents on the phenyl ring (chlorine atoms), the amine group, and the hydrogens on the cyclopropane ring will dictate the conformational energy profile. Steric hindrance between the bulky 2,4-dichlorophenyl group and the amine group is a significant factor. The most stable conformers will likely minimize these steric clashes.

In similar 2-phenylcyclopropylamine structures, the phenyl ring often adopts a "bisected" or "perpendicular" conformation relative to the cyclopropane ring to alleviate steric strain. The amine group's orientation will also be influenced by potential intramolecular hydrogen bonding and electrostatic interactions.

Interactive Table: Hypothetical Low-Energy Conformers of trans-2-(2,4-Dichlorophenyl)cyclopropan-1-amine

| Conformer | Dihedral Angle (N-C1-C2-C(aryl)) | Relative Energy (kcal/mol) | Key Feature |

| Anti-periplanar | ~180° | 0 (Global Minimum) | Amine and phenyl groups are on opposite sides, minimizing steric hindrance. |

| Syn-clinal (Gauche) | ~60° | 1-3 | Closer proximity of the functional groups, potentially allowing for some intramolecular interactions. |

| Anti-clinal | ~120° | 3-5 | Increased steric repulsion compared to the anti-periplanar and syn-clinal forms. |

| Syn-periplanar | ~0° | > 5 (High Energy) | Significant steric clash between the amine and phenyl groups. |

Note: The relative energies are illustrative and would require specific computational studies for precise values.

Stereoisomerism of this compound

The presence of two stereocenters in this compound, at the C1 and C2 positions of the cyclopropane ring, gives rise to multiple stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org For this compound, both enantiomers and diastereomers are possible.

Diastereomers: Cis and Trans Isomers

The relative orientation of the 2,4-dichlorophenyl group and the amine group on the cyclopropane ring determines the diastereomeric form.

cis-isomer : The 2,4-dichlorophenyl group and the amine group are on the same side of the cyclopropane ring.

trans-isomer : The 2,4-dichlorophenyl group and the amine group are on opposite sides of the cyclopropane ring. savemyexams.com

These two diastereomers are distinct compounds with different physical and chemical properties.

Enantiomers

Each diastereomer (cis and trans) is chiral and therefore exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. wikipedia.org

The cis-isomer has two enantiomers: (1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine and (1S,2R)-2-(2,4-dichlorophenyl)cyclopropan-1-amine.

The trans-isomer has two enantiomers: (1R,2R)-2-(2,4-dichlorophenyl)cyclopropan-1-amine and (1S,1S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine.

Therefore, there are a total of four possible stereoisomers for this compound.

Interactive Table: Stereoisomers of this compound

| Isomer Type | Specific Isomer | Relationship |

| Diastereomers | cis-2-(2,4-Dichlorophenyl)cyclopropan-1-amine | Different spatial arrangement of substituents on the ring. |

| trans-2-(2,4-Dichlorophenyl)cyclopropan-1-amine | Different spatial arrangement of substituents on the ring. | |

| Enantiomers (cis pair) | (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine | Non-superimposable mirror images. |

| (1S,2R)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine | Non-superimposable mirror images. | |

| Enantiomers (trans pair) | (1R,2R)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine | Non-superimposable mirror images. |

| (1S,1S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine | Non-superimposable mirror images. |

Impact of Stereochemistry on Molecular Interactions in Research

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound has a profound impact on its interactions with other chiral molecules, such as biological receptors and enzymes. This is a critical consideration in drug design and medicinal chemistry research.

Research on analogous 2-arylcyclopropylamines has consistently demonstrated that different stereoisomers can exhibit significantly different biological activities. For instance, in the context of enzyme inhibition, one enantiomer may bind to the active site of an enzyme with high affinity, while its mirror image may be significantly less active or even inactive. This is because the binding sites of biological macromolecules are themselves chiral and will interact differently with the different stereoisomers of a ligand.

For this compound, the cis and trans diastereomers will present the 2,4-dichlorophenyl and amine groups in distinct spatial orientations. This will influence how the molecule can fit into a binding pocket. For example, a receptor might have a binding site that can accommodate the "bent" shape of the cis-isomer more favorably than the more linear arrangement of the trans-isomer, or vice versa.

Furthermore, within a pair of enantiomers, while they have the same general shape, the precise orientation of the functional groups in three-dimensional space will differ. This can lead to one enantiomer forming crucial hydrogen bonds or hydrophobic interactions with a target protein that the other enantiomer cannot.

Studies on related cyclopropylamine (B47189) derivatives have shown that while sometimes both trans stereoisomers exhibit similar inhibitory activities against certain enzymes, the way they form covalent adducts can differ.

Interactive Table: Potential Differential Molecular Interactions of Stereoisomers

| Stereoisomer | Potential Interaction with a Chiral Receptor/Enzyme | Expected Outcome in Research |

| cis Isomers | May fit into a binding pocket with a specific "bent" conformation requirement. | Could exhibit a different pharmacological profile compared to the trans isomers. |

| trans Isomers | May be preferred by binding sites that accommodate a more extended conformation. | Could show higher affinity or potency for a different set of biological targets. |

| (1R,2S)-enantiomer | May have the optimal 3D arrangement for key interactions (e.g., hydrogen bonding, hydrophobic interactions). | Could be the more biologically active enantiomer (eutomer). |

| (1S,2R)-enantiomer | Sub-optimal fit in the chiral binding site, leading to weaker or no interaction. | May be less active or inactive (distomer). |

| (1R,2R)-enantiomer | May exhibit high affinity for a specific target due to its unique spatial arrangement. | Could have a distinct activity profile from the cis enantiomers. |

| (1S,1S)-enantiomer | May interact weakly or not at all with the same target as its enantiomer. | Could have lower biological activity. |

Structure Activity Relationship Sar Studies at the Molecular Level

Elucidation of Key Structural Features for In Vitro Molecular Interaction

The molecular framework of 2-(2,4-Dichlorophenyl)cyclopropan-1-amine presents several key features that are fundamental to its in vitro interactions with biological targets, primarily the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. The essential pharmacophoric elements are the protonatable amine, the aromatic dichlorophenyl ring, and the rigid cyclopropane (B1198618) scaffold.

The primary amine group is a critical feature, as it is protonated at physiological pH, allowing it to form a crucial ionic bond with a conserved aspartate residue within the binding site of monoamine transporters. nih.gov This electrostatic interaction is a primary anchor for the molecule within the receptor pocket.

The 2,4-dichlorophenyl ring engages in hydrophobic and van der Waals interactions with non-polar amino acid residues in the transporter binding site. The specific substitution pattern of the chlorine atoms on this ring significantly influences the compound's binding affinity and selectivity.

The cyclopropane ring acts as a rigid spacer, holding the phenyl ring and the amine group in a specific spatial orientation. This conformational rigidity is a key determinant of the molecule's high affinity for its targets, as it reduces the entropic penalty upon binding. researchgate.net The stereochemistry of the substituents on the cyclopropane ring is also a critical factor, with different stereoisomers often exhibiting markedly different biological activities.

A summary of the key structural features and their roles is presented in the table below:

| Structural Feature | Role in Molecular Interaction | Supporting Evidence |

| Primary Amine Group | Forms a key ionic bond with an aspartate residue in the transporter binding site. | The amine group is a common feature in monoamine transporter inhibitors and is known to be essential for high-affinity binding. nih.gov |

| 2,4-Dichlorophenyl Ring | Engages in hydrophobic and van der Waals interactions with the receptor. | The lipophilic nature of the phenyl ring and its substituents is crucial for occupying hydrophobic pockets within the binding site. |

| Cyclopropane Ring | Provides a rigid scaffold, ensuring a specific spatial orientation of the pharmacophoric elements and minimizing conformational flexibility upon binding. | The introduction of a cyclopropane ring often leads to an increase in binding affinity due to a favorable entropic contribution. researchgate.net |

Influence of Dichlorophenyl Substitution Pattern on Binding Affinity and Selectivity

The position and nature of substituents on the phenyl ring of phenylcyclopropylamine analogs play a pivotal role in modulating their binding affinity and selectivity for different monoamine transporters. In the case of this compound, the presence of two chlorine atoms at the 2 and 4 positions significantly impacts its interaction with SERT and NET.

Chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule. Studies on related compounds have shown that halogen substitution on the phenyl ring can enhance binding affinity. For instance, in a series of fluorinated phenylcyclopropylamines, electron-withdrawing groups like fluorine and chlorine were found to influence inhibitory potency. nih.gov While specific data for the 2,4-dichloro substitution is not extensively detailed in the provided context, general SAR principles suggest that this pattern likely optimizes hydrophobic interactions within the binding pockets of SERT and NET.

The substitution pattern also affects the selectivity of the compound. The differential architecture of the binding sites of SERT and NET allows for subtle differences in the interactions with substituted phenyl rings, leading to preferential binding to one transporter over the other. The 2,4-dichloro arrangement is believed to contribute to the compound's specific affinity profile for SERT and NET.

The following table summarizes the general influence of phenyl ring substitutions on the activity of phenylcyclopropylamine derivatives:

| Substitution Position | Effect on Activity | Rationale |

| Para (4-position) | Often enhances potency. | Can interact with a specific sub-pocket in the transporter binding site. Electron-withdrawing groups can be favorable. nih.gov |

| Meta (3-position) | Variable effects, can improve activity. | The impact is dependent on the specific transporter and the nature of the substituent. |

| Ortho (2-position) | Can influence conformational preferences and steric interactions. | May lead to increased selectivity due to the specific shape of the binding pocket. |

| Di-substitution (e.g., 2,4-dichloro) | Can significantly increase affinity and modulate selectivity. | Combines the electronic and steric effects of individual substitutions to optimize interactions with the target. |

Role of Cyclopropane Ring Geometry and Strain in Molecular Recognition

The cyclopropane ring is not merely a passive spacer; its unique geometry and inherent ring strain are critical for molecular recognition. The three-membered ring is a rigid structure that locks the relative positions of the phenyl and amine substituents. This pre-organization of the molecule into a bioactive conformation reduces the entropic cost of binding to its target, thereby contributing to high affinity. researchgate.net

The stereochemistry of the cyclopropane ring is of paramount importance. 2-Phenylcyclopropan-1-amine exists as stereoisomers (enantiomers and diastereomers), and it is well-established that biological targets, being chiral themselves, often exhibit stereoselective binding. The trans isomers of many 2-phenylcyclopropylamine derivatives are generally more potent than the cis isomers. This is because the trans configuration places the bulky phenyl group and the amine group on opposite sides of the cyclopropane ring, which is often the optimal arrangement for fitting into the binding sites of monoamine transporters. nih.gov

The inherent strain of the cyclopropane ring also contributes to its chemical reactivity and its ability to interact with the target. The high p-character of the C-C bonds in the cyclopropane ring gives it some properties of a double bond, which may influence its interactions within the binding pocket. nih.gov

The significance of the cyclopropane ring's geometry is highlighted in the following table:

| Geometric Feature | Role in Molecular Recognition | Supporting Evidence |

| Rigidity | Reduces conformational flexibility, pre-organizing the molecule for binding and lowering the entropic penalty. | The rigidity of the cyclopropane ring is a well-known strategy in drug design to enhance binding affinity. researchgate.net |

| Stereochemistry (cis vs. trans) | The relative orientation of the phenyl and amine groups is critical for optimal interaction with the binding site. The trans isomer is often more active. | Studies on various 2-phenylcyclopropylamine analogs consistently show higher potency for the trans diastereomer. nih.gov |

| Chirality | Enantiomers can exhibit different binding affinities and functional activities due to the chiral nature of the biological target. | Chirality is a fundamental aspect of drug-receptor interactions, with one enantiomer often being significantly more potent. nih.govmdpi.com |

| Ring Strain | Influences the electronic properties of the molecule and may contribute to specific interactions within the binding pocket. | The strained ring system has unique electronic characteristics that can affect its binding properties. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR models can be developed to predict their inhibitory potencies against SERT and NET. nih.gov

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). By correlating these descriptors with the experimentally determined biological activities (e.g., IC50 or Ki values), a predictive model can be generated.

While a specific QSAR model for this compound is not detailed in the provided search results, studies on related norepinephrine transporter (NET) inhibitors have successfully employed QSAR to develop predictive models. nih.govresearchgate.net These models can guide the synthesis of new derivatives with potentially improved activity by suggesting modifications that would optimize the key molecular descriptors.

A hypothetical QSAR study for a series of dichlorophenylcyclopropylamine analogs might involve the following steps:

Data Set Selection: A series of analogs with varying substituents on the phenyl ring and their corresponding biological activities are compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by predicting the activity of a set of compounds not used in the model development (an external test set).

The resulting QSAR equation would provide quantitative insights into the structural requirements for optimal activity.

Comparative Molecular Field Analysis (CoMFA) for Interaction Mapping

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed, three-dimensional understanding of the SAR. CoMFA models correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields.

To perform a CoMFA study, the molecules in a dataset are aligned based on a common substructure. Then, for each molecule, the steric and electrostatic interaction energies with a probe atom are calculated at various points on a 3D grid surrounding the molecules. These energy values are then used as descriptors in a PLS analysis to generate a 3D-QSAR model.

The results of a CoMFA study are typically visualized as contour maps, which highlight regions in 3D space where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. For example, a green contour in a steric map would indicate a region where bulky substituents are favored, while a yellow contour would suggest that bulky groups are disfavored. Similarly, blue and red contours in an electrostatic map would indicate regions where positive and negative charges, respectively, are favorable. mdpi.comresearchgate.net

Although a specific CoMFA study for this compound is not available in the provided search results, such studies have been successfully applied to related compounds like 2-phenylcyclopropylmethylamine derivatives. nih.govnih.gov A CoMFA analysis of dichlorophenylcyclopropylamine analogs would provide valuable insights into the shape and electrostatic requirements of the SERT and NET binding sites, guiding the design of new, more potent and selective inhibitors.

The table below outlines the key aspects of CoMFA:

| CoMFA Component | Description |

| Molecular Alignment | A crucial step where all molecules in the dataset are superimposed based on a common structural feature. |

| Steric and Electrostatic Fields | Calculation of the 3D fields around each molecule, representing its shape and charge distribution. |

| Partial Least Squares (PLS) Analysis | A statistical method used to correlate the field data with the biological activity. |

| Contour Maps | 3D visualizations that indicate regions where specific steric or electrostatic properties are favorable or unfavorable for activity. |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interactions Prediction

In a typical docking study involving a compound like "2-(2,4-Dichlorophenyl)cyclopropan-1-amine," the 2,4-dichlorophenyl group would be expected to participate in hydrophobic and halogen bonding interactions within a receptor's binding pocket. The cyclopropylamine (B47189) moiety can act as a hydrogen bond donor and can also be involved in electrostatic interactions. The conformational flexibility of the cyclopropane (B1198618) ring and the orientation of the amine and dichlorophenyl groups are critical for achieving an optimal binding pose.

The prediction of ligand-target interactions is a key step in rational drug design, and for a novel compound like "this compound," these computational predictions can guide the selection of potential biological targets for experimental validation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For "this compound," DFT calculations can provide a wealth of information about its molecular properties.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can be used to determine the distribution of electrons within "this compound" and to identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, and its energy level correlates with the molecule's ionization potential. For amine-containing compounds, the HOMO is often localized on the nitrogen atom due to the presence of its lone pair of electrons. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy level is related to the electron affinity. In molecules with aromatic rings and halogen substituents, the LUMO is often distributed over the π-system of the ring and the electronegative halogen atoms.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For dichlorophenyl derivatives, the presence of chlorine atoms can influence the HOMO-LUMO gap by withdrawing electron density from the phenyl ring. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for a Representative Dichlorophenyl Derivative

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are estimated values based on DFT calculations of similar dichlorophenyl-containing molecules and may vary for "this compound."

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule and is a valuable tool for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For "this compound," the MEP surface would likely show a region of negative electrostatic potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for protonation and hydrogen bond donation. nih.gov The chlorine atoms on the phenyl ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amine group and the cyclopropane ring would show regions of positive potential, indicating their susceptibility to nucleophilic attack. nih.gov The aromatic ring itself will have a complex potential distribution due to the interplay of the π-electrons and the electron-withdrawing chlorine atoms. researchgate.netmdpi.com

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational Spectroscopy: Theoretical vibrational frequencies (infrared and Raman) can be calculated using DFT. nih.gov For "this compound," characteristic vibrational modes would include N-H stretching and bending frequencies from the amine group, C-H stretching from the cyclopropane and phenyl rings, and C-Cl stretching from the dichlorophenyl moiety. aip.orgnih.gov Comparing the calculated vibrational spectra with experimental data can help to confirm the molecular structure and identify different conformers. aip.orgnih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations can identify the energies of electronic transitions, which typically correspond to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. For aromatic compounds, these transitions are often of the π → π* type.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amine (N-H) | Bending | 1550 - 1650 |

| Phenyl (C-H) | Stretching | 3000 - 3100 |

| Cyclopropyl (B3062369) (C-H) | Stretching | 2900 - 3000 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges and the exact frequencies for "this compound" would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For "this compound," MD simulations can provide insights into its conformational flexibility and stability. nih.gov

The molecule can exist in different conformations due to the rotation around the single bond connecting the cyclopropane ring and the phenyl group, as well as the inversion of the amine group. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the ligand's conformation.

Simulations in different solvent environments can also reveal how the conformational preferences of "this compound" are influenced by its surroundings. For instance, in a polar solvent, conformers with a larger dipole moment might be stabilized.

Quantum Mechanical Studies of Reactivity and Energetics

Quantum mechanical (QM) methods, including DFT, can be used to study the reactivity and energetics of chemical reactions involving "this compound." osti.govnih.govnih.gov These studies can provide detailed information about reaction mechanisms, transition state structures, and activation energies. osti.govnih.govnih.gov

For example, QM calculations could be used to investigate the protonation of the amine group, which is a key step in many biological processes. The calculations could determine the proton affinity of the nitrogen atom and the geometry of the resulting ammonium (B1175870) cation. Another area of interest could be the reactivity of the C-Cl bonds, such as their susceptibility to nucleophilic substitution or reductive dehalogenation.

By calculating the energies of reactants, products, and transition states, QM studies can provide a quantitative understanding of the thermodynamics and kinetics of potential reactions involving "this compound." This knowledge is essential for predicting its chemical stability and potential metabolic pathways.

Advanced Analytical Methodologies for Academic Research

Determination of Enantiomeric Purity and Enantiomeric Excess

The analysis and quantification of enantiomers are critical in academic research, particularly in fields like asymmetric synthesis and medicinal chemistry. tcichemicals.com The enantiomeric purity of "2-(2,4-Dichlorophenyl)cyclopropan-1-amine" can be accurately determined using several advanced chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. nih.gov For "this compound," a primary amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.gov

The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us A well-resolved separation is crucial for accurate quantification. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326), is optimized to achieve baseline separation. nih.gov

Table 1: Hypothetical Chiral HPLC Parameters for "this compound"

| Parameter | Value |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | 8.5 min |

| Expected Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table presents a hypothetical set of parameters for the chiral HPLC analysis of "this compound," designed to illustrate a typical method development approach.

Gas Chromatography (GC) is another powerful technique for chiral separations, offering high efficiency and sensitivity. psu.edu For volatile and thermally stable compounds like "this compound," direct analysis on a GC column coated with a chiral stationary phase is feasible. Cyclodextrin derivatives are common CSPs for this purpose. researchgate.netwiley.com

Alternatively, derivatization of the amine with a chiral derivatizing agent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. umich.edu However, direct chiral GC is often preferred to avoid potential kinetic resolution or racemization during the derivatization step. umich.edu

Table 2: Illustrative Chiral GC Conditions for "this compound"

| Parameter | Value |

| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsa) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Expected Elution Order | Dependent on the specific CSP and enantiomer |

This table provides an example of typical GC conditions that could be used for the chiral separation of "this compound."

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral shift reagent, typically a lanthanide complex, the enantiomers of "this compound" will form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. libretexts.orgnih.gov This allows for the integration of the distinct signals for each enantiomer to determine their ratio. libretexts.org

Similarly, using a chiral solvent can induce a diastereomeric interaction with the enantiomers of the analyte, leading to the resolution of their NMR signals. researchgate.net While generally less sensitive than chromatographic methods, NMR offers a valuable alternative, especially when chromatographic separation is challenging. researchgate.net

Table 3: Representative Data from a Hypothetical ¹H NMR Experiment with a Chiral Shift Reagent

| Proton | Chemical Shift (ppm) - R-enantiomer | Chemical Shift (ppm) - S-enantiomer | Δδ (ppm) |

| Cyclopropyl (B3062369) CH-NH₂ | 3.15 | 3.25 | 0.10 |

| Aromatic CH | 7.28 | 7.32 | 0.04 |

| Aromatic CH | 7.45 | 7.48 | 0.03 |

This table illustrates the expected splitting of proton signals for the enantiomers of "this compound" in the presence of a chiral shift reagent, enabling the determination of enantiomeric excess through signal integration.

Spectroscopic Characterization for Research Purposes Beyond Identification

For a comprehensive understanding of "this compound" in a research context, advanced spectroscopic techniques are employed to elucidate its stereochemistry, conformation, and potential reaction mechanisms.

Two-dimensional NMR techniques are indispensable for the detailed structural analysis of molecules. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the relative stereochemistry and preferred conformation of "this compound" by identifying protons that are close in space. diva-portal.org For example, NOE correlations between specific protons on the cyclopropane (B1198618) ring and the dichlorophenyl group can help establish their spatial relationship.

Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. manchester.ac.ukucsb.edu In the context of "this compound" research, DOSY can be used to study intermolecular interactions, such as binding to a larger molecule, by observing changes in its diffusion coefficient. springernature.com

Table 4: Expected NOESY Correlations for Stereochemical Assignment

| Interacting Protons | Expected NOE | Implication for Stereochemistry/Conformation |

| Cyclopropyl CH-NH₂ and ortho-Aromatic CH | Strong | Indicates a cis relationship and a specific rotational conformation |

| Cyclopropyl CH₂ and meta-Aromatic CH | Weak | Provides further conformational constraints |

This table outlines hypothetical NOESY correlations that would be instrumental in assigning the relative stereochemistry and understanding the conformational preferences of "this compound."

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of "this compound" and any related impurities or reaction products. pnnl.gov In mechanistic studies, HRMS can be used to identify and characterize transient intermediates, providing insights into reaction pathways.

Impurity profiling is another critical application of HRMS in academic research. researchgate.net By accurately identifying the mass of even minor impurities, researchers can deduce their potential structures and origins, whether from the synthetic route or degradation. ijnrd.orgthermofisher.com This is essential for ensuring the purity of the compound used in further studies and for understanding its chemical stability.

Table 5: Hypothetical HRMS Data for Impurity Profiling

| Observed m/z | Calculated m/z | Δ (ppm) | Proposed Elemental Formula | Possible Impurity Structure |

| 216.0238 | 216.0241 | -1.4 | C₉H₁₀Cl₂N | "this compound" |

| 234.0345 | 234.0349 | -1.7 | C₉H₁₁Cl₂NO | Hydroxylated derivative |

| 199.9929 | 199.9932 | -1.5 | C₉H₈Cl₂ | Deaminated precursor |

This table demonstrates how HRMS data can be used to identify potential impurities in a sample of "this compound" by comparing observed mass-to-charge ratios with calculated values for proposed structures.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov This powerful analytical technique provides precise coordinates of atoms in a crystalline solid, revealing not only the connectivity and relative arrangement of atoms (relative configuration) but also the absolute spatial orientation of chiral centers (absolute configuration). nih.govthieme-connect.de For a chiral molecule such as this compound, which contains stereogenic centers, X-ray crystallography is invaluable for elucidating its specific stereoisomeric form and understanding its packing behavior in the solid state.

While specific, publicly accessible crystallographic data for this compound is not available in crystallographic databases as of this writing, this section will detail the established methodologies by which its structure and absolute configuration would be determined and analyzed.

Absolute Configuration Determination

The determination of absolute configuration is crucial for chiral molecules, as different enantiomers can exhibit distinct biological activities. X-ray crystallography resolves this by utilizing the phenomenon of anomalous dispersion (or anomalous scattering). researchgate.net

When X-rays interact with electrons of an atom, particularly those near an absorption edge, a phase shift occurs. researchgate.net This effect breaks Friedel's Law, which states that the intensity of a reflection from a crystal plane (hkl) is equal to the intensity of the reflection from the opposite side of the plane (-h-k-l). researchgate.net In a chiral crystal composed of a single enantiomer, the intensity differences between these "Bijvoet pairs" (Ihkl ≠ I-h-k-l) are measurable and directly dependent on the absolute structure. researchgate.netresearchgate.net The presence of heavier atoms, such as the chlorine atoms in this compound, enhances this anomalous scattering effect, making the determination more reliable. thieme-connect.de

A key parameter calculated during the refinement of the crystal structure is the Flack parameter. researchgate.net This value, ideally refining to 0 for the correct enantiomeric model and 1 for the inverted (incorrect) model, serves as a robust indicator of the true absolute configuration. researchgate.net A value near 0.5 may suggest a racemic crystal.

The process for determining the absolute configuration would involve these key steps:

Crystallization: Growing a high-quality single crystal of an enantiomerically pure sample of this compound or its salt (e.g., hydrochloride).

Data Collection: Irradiating the crystal with monochromatic X-rays (often from a copper or molybdenum source) and collecting a full sphere of diffraction data to ensure Bijvoet pairs are measured with high redundancy.

Structure Solution and Refinement: Solving the crystal structure to determine the atomic positions and refining the model against the experimental data. The absolute configuration is assigned arbitrarily at first.

Flack Parameter Calculation: Refining the Flack parameter. A low standard uncertainty on the refined value is critical for a confident assignment.

Solid-State Structure Analysis

Beyond absolute configuration, a crystallographic study provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its crystal packing.

Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Of particular interest in this compound would be:

Cyclopropane Ring Geometry: The conformation of the three-membered ring, which is necessarily puckered, and the relative orientation of the dichlorophenyl and amine substituents (e.g., cis or trans).

Intermolecular Interactions and Crystal Packing: In the solid state, molecules arrange themselves in a highly ordered three-dimensional lattice. This packing is dictated by a network of non-covalent interactions. For the hydrochloride salt of this compound, the primary interactions expected would be strong hydrogen bonds involving the ammonium (B1175870) group (-NH3+) as a donor and the chloride ion (Cl-) as an acceptor. Other potential interactions include:

Weaker C-H···Cl hydrogen bonds.

π-π stacking interactions between the dichlorophenyl rings of adjacent molecules.

Halogen-halogen (Cl···Cl) interactions.

Understanding this network is critical as it influences the crystal's physical properties, such as stability, solubility, and melting point.

Illustrative Crystallographic Data

The following tables represent the type of data that would be generated from a single-crystal X-ray diffraction experiment on a compound like this compound hydrochloride. Note: This is illustrative data and does not represent experimentally determined values for the specified compound.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₀Cl₃N |

| Formula Weight | 238.54 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.54(1) Å |

| b | 10.21(2) Å |

| c | 15.88(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1061.1(3) ų |

| Z | 4 |

| Calculated Density | 1.493 Mg/m³ |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

Table 2: Illustrative Selected Bond Lengths and Torsion Angles

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| C1-C2 | 1.51 |

| C1-C3 | 1.50 |

| C2-C3 | 1.52 |

| C1-C(Aryl) | 1.48 |

| C2-N | 1.49 |

| C(Aryl)-Cl(2) | 1.74 |

| C(Aryl)-Cl(4) | 1.74 |

| Torsion Angles | |

| N-C2-C1-C(Aryl) | 115.5 |

The data presented in such tables would allow researchers to build a comprehensive understanding of the molecule's precise three-dimensional structure, confirm its absolute stereochemistry, and analyze the forces governing its assembly in the crystalline state.

Applications in Chemical Biology and Research Tools

Development as Mechanistic Probes for Biological Systems

The unique conformational constraints and electronic properties of the cyclopropyl (B3062369) group make 2-(2,4-dichlorophenyl)cyclopropan-1-amine and its derivatives valuable tools for probing biological systems. researchgate.net These molecules can serve as sophisticated probes to investigate the topographies of enzyme active sites and receptor binding pockets.

A key area where this potential is being realized is in the development of enzyme inhibitors. For instance, derivatives of this compound have been investigated as inhibitors of Ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms. uq.edu.aunih.govuq.edu.au The design of such inhibitors is predicated on the hypothesis that the cyclopropane (B1198618) ring can mimic a transition state or a key binding interaction within the enzyme's active site.

Research into a closely related derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has demonstrated its activity against the KARI enzyme from Escherichia coli. The synthesis of this derivative highlights the utility of the 2-(2,4-dichlorophenyl)cyclopropylamine scaffold as a foundational element for creating potent and selective enzyme inhibitors. By modifying the amine group of this compound, researchers can systematically probe the steric and electronic requirements of an enzyme's active site, thereby elucidating mechanistic details of catalysis and inhibition.

The table below summarizes the key molecular interactions that can be probed using derivatives of this compound:

| Interaction Type | Probing Moiety | Biological Target Example |